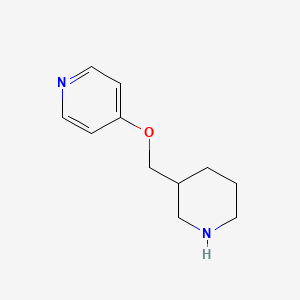

4-(Piperidin-3-ylmethoxy)pyridine

Description

Properties

CAS No. |

933736-81-3 |

|---|---|

Molecular Formula |

C11H16N2O |

Molecular Weight |

192.26 |

IUPAC Name |

4-(piperidin-3-ylmethoxy)pyridine |

InChI |

InChI=1S/C11H16N2O/c1-2-10(8-13-5-1)9-14-11-3-6-12-7-4-11/h3-4,6-7,10,13H,1-2,5,8-9H2 |

InChI Key |

JDYQCHPVLFATDL-UHFFFAOYSA-N |

SMILES |

C1CC(CNC1)COC2=CC=NC=C2 |

Canonical SMILES |

C1CC(CNC1)COC2=CC=NC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine vs. Pyrrolidine Derivatives

For instance, pyrrolidine-based analogs are less explored in LSD1 inhibition but are utilized in OLED materials due to their electronic properties .

Substituent Variations

- 4-(3-Bromo-4-methoxyphenyl)pyridine : Incorporation of bromine and methoxy groups enhances electrophilicity, making it a versatile intermediate for Suzuki couplings. However, its applications are primarily in materials science rather than pharmacology .

- Ethyl 4-(1-Boc-piperidin-4-ylmethoxy)-3-methoxy-benzoate : This vandetanib intermediate highlights the impact of ester and methoxy groups on drug solubility and metabolic stability .

Physicochemical Properties

Key Research Findings

- Enzyme Selectivity: 4-(Piperidin-3-ylmethoxy)pyridine derivatives show negligible inhibition of monoamine oxidases, unlike older tranylcypromine-based LSD1 inhibitors, which lack selectivity .

- Thermal Stability : Cobalt coordination compounds with 4-(hydroxymethyl)pyridine exhibit thermal decomposition above 200°C, forming amorphous products, whereas purely organic analogs (e.g., antimicrobial pyridines) are stable up to 250°C .

- Synthetic Efficiency : Pd-catalyzed methods for 4-(piperidin-3-ylmethoxy)pyridine achieve yields >70%, outperforming traditional nucleophilic substitutions (50–60% yields) .

Preparation Methods

Nucleophilic Substitution-Based Synthesis

A widely adopted route involves the alkylation of 4-hydroxypyridine with a piperidine-derived electrophile. For example, 3-(chloromethyl)piperidine can react with 4-hydroxypyridine under basic conditions (e.g., potassium carbonate in dimethylformamide) to form the methoxy linkage. This method typically achieves 65–80% yields after purification by column chromatography.

Critical Parameters :

Hydrogenation of Pyridine Precursors

An alternative approach involves the hydrogenation of pre-assembled pyridine intermediates. For instance, 4-(3-nitropyridin-2-ylmethoxy)piperidine can be reduced using H₂/Pd-C in ethanol to yield the target compound. This method benefits from high atom economy but requires careful control of hydrogen pressure (20–50 psi) to avoid over-reduction.

Case Study :

A patent by CN106432232A describes hydrogenating 4-(3-nitropyridin-2-ylmethoxy)piperidine at 25°C under 30 psi H₂, achieving 85% yield after recrystallization.

Stepwise Preparation Protocols

Method A: Direct Alkylation (Adapted from CN1583742A)

- Synthesis of 3-(Chloromethyl)piperidine :

Piperidine-3-methanol is treated with thionyl chloride (SOCl₂) in dichloromethane at 0°C, followed by reflux to generate 3-(chloromethyl)piperidine hydrochloride. - Coupling with 4-Hydroxypyridine :

The chloride intermediate is reacted with 4-hydroxypyridine in DMF using K₂CO₃ as a base. The mixture is stirred at 90°C for 18 hours, followed by aqueous workup and silica gel chromatography (70% yield).

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chloride Formation | SOCl₂, CH₂Cl₂, 0°C → reflux | 92 |

| Alkylation | K₂CO₃, DMF, 90°C, 18h | 70 |

Method B: Reductive Amination (Adapted from PubMed)

- Preparation of 4-(Methoxy)pyridine-3-carbaldehyde :

4-Hydroxypyridine is formylated using Vilsmeier-Haack conditions (POCl₃, DMF), followed by methylation with methyl iodide. - Reductive Amination with Piperidine :

The aldehyde is reacted with piperidine in methanol, followed by NaBH₄ reduction. The crude product is purified via acid-base extraction (68% yield).

Optimization Insight :

- Excess piperidine (2.5 equiv.) minimizes imine hydrolysis.

- NaBH₄ is preferred over LiAlH₄ for safer handling.

Reaction Optimization and Scalability

Catalytic Hydrogenation Challenges

High-pressure hydrogenation (e.g., 20 kg/cm² in CN1583742A) necessitates specialized equipment but ensures complete reduction of nitro or imine intermediates. Catalysts like 10% Pd/C are reusable for 3–5 cycles without significant activity loss.

Protecting Group Strategies

The tert-butoxycarbonyl (Boc) group is frequently employed to protect piperidine amines during synthesis. Deprotection with HCl in dioxane provides the hydrochloride salt, which enhances compound stability.

Example :

In CN106432232A, Boc-protected 4-piperidone is hydrogenated, followed by acidolytic deprotection to yield 4-aminopiperidine, a key intermediate.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥98% purity for pharmaceutical-grade material.

Industrial-Scale Production Considerations

Cost-Effective Feedstocks

Benzylamine and methyl acrylate (as in CN1583742A) are preferred starting materials due to low cost and commercial availability. A typical batch process produces 50–100 kg of 4-(Piperidin-3-ylmethoxy)pyridine hydrochloride monthly.

Waste Management

The Dieckmann condensation generates stoichiometric amounts of methanol, which is recovered via distillation. Pd/C catalysts are filtered and regenerated, reducing heavy metal waste.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Direct Alkylation | Short reaction sequence, scalable | Requires toxic SOCl₂ | 70 |

| Reductive Amination | Avoids halogenated reagents | Lower yield due to imine instability | 68 |

| Hydrogenation | High atom economy, clean reactions | High-pressure equipment needed | 85 |

Applications and Derivative Synthesis

LSD1 Inhibitors (PubMed)

The 3-(piperidin-4-ylmethoxy)pyridine scaffold exhibits potent LSD1 inhibition (Ki = 29 nM), enabling epigenetic cancer therapies. Methylation of the pyridine ring enhances blood-brain barrier penetration.

Antibacterial Agents

Quaternary ammonium derivatives show broad-spectrum activity against Gram-positive pathogens (MIC = 2–8 µg/mL).

Q & A

Q. What are the recommended synthetic routes for 4-(Piperidin-3-ylmethoxy)pyridine, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves functionalization of pyridine derivatives via nucleophilic substitution or coupling reactions. For example, nitration of 4-halophenylpyridine precursors (e.g., 4-chlorophenylpyridine) followed by reduction to amines and subsequent alkylation with piperidinylmethoxy groups can yield the target compound. Key steps include:

- Nitration : Use concentrated HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration .

- Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants (e.g., Na₂S₂O₄) to convert nitro to amino intermediates .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization to isolate high-purity product.

Optimize yields by monitoring reaction kinetics via TLC and adjusting stoichiometry of piperidinylmethoxy reagents.

Q. What safety precautions are critical when handling 4-(Piperidin-3-ylmethoxy)pyridine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .

- Emergency Response : In case of inhalation, move to fresh air; for skin contact, wash with soap and water. Avoid aqueous solutions near strong acids/bases to prevent exothermic reactions .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture. Label containers with GHS hazard codes (e.g., H302: harmful if swallowed) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of 4-(Piperidin-3-ylmethoxy)pyridine?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) can predict:

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess charge-transfer potential. A narrow gap (~6 eV) suggests bioactivity .

- Solvent Effects : Simulate solvent interactions (e.g., water) using the IEF-PCM model to analyze shifts in absorption spectra. For instance, TD-DFT shows solvatochromic shifts in λmax due to polarity changes .

Validate computational results against experimental FT-IR and UV-Vis data (e.g., vibrational modes at 1442 cm⁻¹ for CH bending) .

Q. What strategies resolve contradictions in spectral data (e.g., IR, NMR) for 4-(Piperidin-3-ylmethoxy)pyridine derivatives?

- Methodological Answer :

- Vibrational Mode Assignments : Compare experimental FT-IR peaks with DFT-calculated frequencies (B3LYP vs. B3PW91 functionals). For example, planar CH bending modes differ by ~15 cm⁻¹ between theory and experiment, requiring scaling factors .

- NMR Signal Discrepancies : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Deuterated solvents (e.g., DMSO-d₆) enhance resolution for piperidine protons .

- Statistical Validation : Apply RMSD (root-mean-square deviation) analysis to quantify agreement between computed and observed spectra .

Q. How can reaction conditions be optimized for introducing piperidinylmethoxy groups into pyridine scaffolds?

- Methodological Answer :

- Base Selection : Use Et₃N or DBU to deprotonate hydroxyl groups in polar aprotic solvents (e.g., DMF), enhancing nucleophilicity .

- Catalysis : Employ Pd(OAc)₂/Xantphos for coupling reactions, reducing side products like dimerized pyridines.

- Kinetic Control : Lower reaction temperatures (e.g., 0°C) during alkylation to favor mono-substitution over di-alkylation .

Monitor progress via LC-MS and optimize molar ratios (e.g., 1:1.2 pyridine:piperidinylmethoxy reagent).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.